N-(3-Fluorophenyl)pivalamide
Overview
Description
Scientific Research Applications
Selective and Orally Efficacious Inhibition in Met Kinase Superfamily
N-(3-Fluorophenyl)pivalamide derivatives have been studied for their role in inhibiting the Met kinase superfamily. For instance, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a related compound, has been identified as a potent and selective inhibitor of the Met kinase superfamily. This has led to its advancement into phase I clinical trials due to its promising in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Analysis and Optimization in Lithiation-Fluoroacetylation Reactions
The lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide, a compound similar to N-(3-Fluorophenyl)pivalamide, is a crucial step in the synthesis of certain inhibitors. A study used in situ monitoring methods like reaction calorimetry and in situ spectroscopy to analyze and optimize this reaction. This provided valuable insights into the reaction mechanism and optimized reaction conditions (Godany, Neuhold, & Hungerbühler, 2011).
Role in Synthesis of HIV Type 1 Reverse Transcriptase Inhibitor
Another research application of a compound closely related to N-(3-Fluorophenyl)pivalamide is its use in the synthesis of inhibitors for HIV type 1 reverse transcriptase. This involves a process of lithiation followed by fluoroacetylation with ethyl-trifluoroacetate, highlighting the compound's significance in medicinal chemistry (Smith, El‐Hiti, & Alshammari, 2012).
Antibacterial Evaluation
The N-(3-Fluorophenyl)pivalamide framework has been evaluated for its antibacterial properties. For example, derivatives of this compound were shown to exhibit strong nucleophilic behavior and were evaluated as antibacterial agents against various bacteria, showcasing its potential in developing new antibacterial agents (Al-Romaizan, 2019).
Fluorescence Properties in Boron Difluoride Complexes
Studies have also explored the fluorescence properties of boron difluoride (BF2) complexes of N-(5-phenyl-2-pyrazinyl)pivalamide, a derivative of N-(3-Fluorophenyl)pivalamide. These complexes were found to show fluorescence in both solution and solid state, contributing to the understanding of fluorescence properties in such compounds (Hachiya et al., 2016).
properties
IUPAC Name |
N-(3-fluorophenyl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTPRGMDSOTCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378973 | |
Record name | N-(3-Fluorophenyl)pivalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorophenyl)pivalamide | |
CAS RN |
81740-17-2 | |
Record name | N-(3-Fluorophenyl)pivalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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